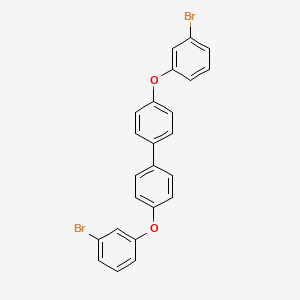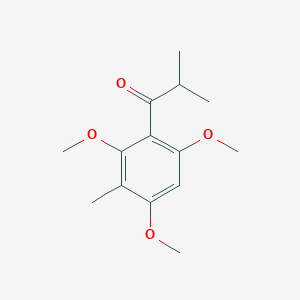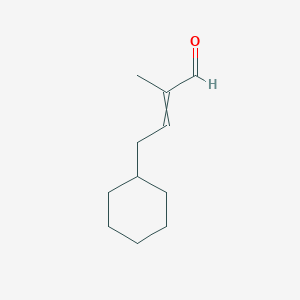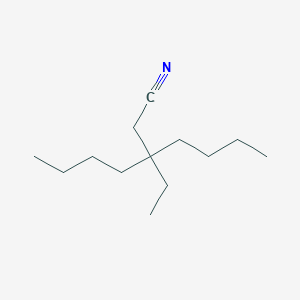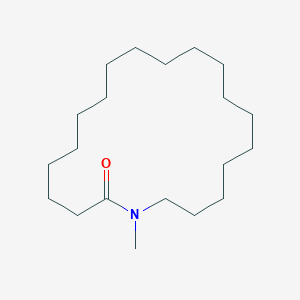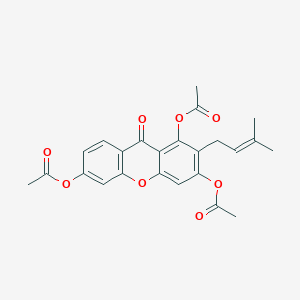
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a complex organic compound with a unique structure that includes a xanthene core and multiple acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves multiple steps. One common method starts with the preparation of 3-methylbut-2-en-1-yl acetate, which can be synthesized by isomerizing 3-methyl-3-buten-1-yl acetate using a catalytic amount of a carbonyl compound of a metal from subgroups 6 to 8 of the periodic system . The xanthene core is then introduced through a series of condensation reactions, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Aplicaciones Científicas De Investigación
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis, releasing acetic acid and the active xanthene core, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-2(3-methylbut-2-en-1-yl)furan
- (3-Methylbut-1-en-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate stands out due to its xanthene core and multiple acetate groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
94169-05-8 |
|---|---|
Fórmula molecular |
C24H22O8 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
[6,8-diacetyloxy-7-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl] acetate |
InChI |
InChI=1S/C24H22O8/c1-12(2)6-8-18-20(30-14(4)26)11-21-22(24(18)31-15(5)27)23(28)17-9-7-16(29-13(3)25)10-19(17)32-21/h6-7,9-11H,8H2,1-5H3 |
Clave InChI |
WKQALVMBISEEQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=C(O2)C=C(C=C3)OC(=O)C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

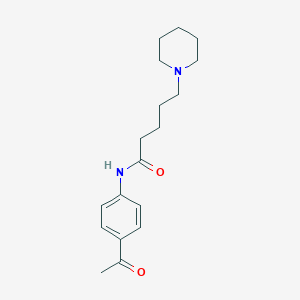
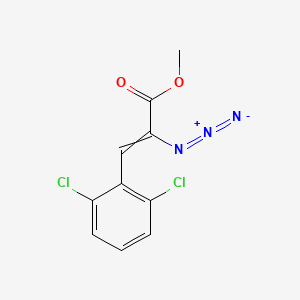
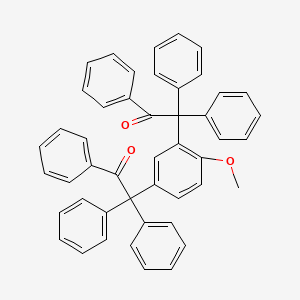


![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
